molecular formula C18H18ClN3O B5976570 6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B5976570
M. Wt: 327.8 g/mol
InChI Key: ZQGHZFUQSLYPAH-UHFFFAOYSA-N
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Description

6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the chloro and phenylbutan-2-yl groups enhances its chemical properties, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination steps . The reaction conditions often involve the use of catalysts such as iodine or transition metals, and solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve solvent-free synthesis under microwave irradiation, which offers a more environmentally friendly and efficient approach . This method reduces the need for hazardous solvents and minimizes reaction times, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-ethyl-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
  • 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 1-azaindolizine

Uniqueness

6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and phenylbutan-2-yl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-N-(4-phenylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-13(7-8-14-5-3-2-4-6-14)20-18(23)16-12-22-11-15(19)9-10-17(22)21-16/h2-6,9-13H,7-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGHZFUQSLYPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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